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For Researchers, Scientists, and Drug Development Professionals

Abstract
PF-06840003, also known as EOS200271, is a potent, selective, and orally bioavailable small

molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the

tryptophan catabolism pathway, and its upregulation in the tumor microenvironment is a

significant mechanism of immune evasion. By inhibiting IDO1, PF-06840003 restores T-cell

function and enhances anti-tumor immunity. This technical guide provides a comprehensive

overview of the chemical structure, properties, mechanism of action, and relevant experimental

protocols for PF-06840003, intended to support further research and development.

Chemical Structure and Properties
PF-06840003 is a racemic mixture, with its activity primarily attributed to the PF-06840002

enantiomer. It is a highly efficient compound that demonstrates tight packing within the IDO1

enzyme.
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Property Value

IUPAC Name 3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione

SMILES
O=C(C(C1=CNC2=C1C=C(F)C=C2)C3)NC3=O[

1]

Formula C₁₂H₉FN₂O₂[1]

Molecular Weight 232.21 g/mol [1]

CAS Number 198474-05-4[1]

Physicochemical Properties
Property Value

Appearance Light yellow to yellow solid[1]

Solubility Soluble in DMSO (≥ 100 mg/mL)[1]

Storage
Powder: -20°C for 3 years; In solvent: -80°C for

2 years[1]

Mechanism of Action and Signaling Pathway
PF-06840003 is a highly selective inhibitor of the IDO1 enzyme. IDO1 catalyzes the first and

rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine

pathway. In the tumor microenvironment, the upregulation of IDO1 leads to the depletion of

tryptophan and the accumulation of its metabolite, kynurenine.

This has two primary immunosuppressive effects:

Tryptophan Depletion: T-effector cells are highly sensitive to tryptophan levels. Depletion of

this amino acid arrests their proliferation and induces anergy (a state of non-

responsiveness).

Kynurenine Accumulation: Kynurenine and its downstream metabolites actively promote the

differentiation of regulatory T-cells (Tregs) and induce apoptosis of effector T-cells, further

suppressing the anti-tumor immune response.
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By inhibiting IDO1, PF-06840003 blocks the conversion of tryptophan to kynurenine, thereby

reversing these immunosuppressive effects. This leads to the restoration of effector T-cell

function and a reduction in the number and activity of Tregs within the tumor microenvironment.
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Diagram 1: The IDO1 signaling pathway and the mechanism of action of PF-06840003.
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Pharmacological Properties
Pharmacodynamics
PF-06840003 demonstrates potent and selective inhibition of IDO1 across multiple species.

Parameter Species Value (IC₅₀)

IDO1 Inhibition Human 0.41 µM

Dog 0.59 µM

Mouse 1.5 µM

TDO2 Inhibition Human 140 µM

In vivo, PF-06840003 has been shown to reduce intratumoral kynurenine levels by over 80% in

mice.[2] This leads to the inhibition of tumor growth, both as a monotherapy and in combination

with immune checkpoint inhibitors.[2]

Pharmacokinetics
PF-06840003 exhibits favorable pharmacokinetic properties, including oral bioavailability and a

predicted long half-life in humans.

Species Oral Bioavailability Predicted Half-life (t₁/₂)

Mouse 59% 16-19 hours

Rat 94% 16-19 hours

Dog 19% -

Human - 16-19 hours[2]

Experimental Protocols
The following protocols are provided as a guide for the in vitro and in vivo evaluation of PF-
06840003.
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In Vitro IDO1 Inhibition Assay (HeLa Cell-Based)
This assay measures the ability of PF-06840003 to inhibit IFNγ-induced IDO1 activity in HeLa

cells by quantifying kynurenine production.

Materials:

HeLa cells

DMEM with 10% FBS

Recombinant human IFNγ

PF-06840003

Trichloroacetic acid (TCA)

4-(Dimethylamino)benzaldehyde (DMAB) in acetic acid

96-well plates

Procedure:

Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

Induce IDO1 expression by treating the cells with IFNγ (e.g., 100 ng/mL) for 24-48 hours.

Add serial dilutions of PF-06840003 to the wells and incubate for the desired time (e.g., 24

hours).

To measure kynurenine, transfer a portion of the cell culture supernatant to a new plate.

Precipitate proteins by adding TCA to the supernatant.

Centrifuge the plate to pellet the precipitated proteins.

Transfer the clear supernatant to another 96-well plate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1679684?utm_src=pdf-body
https://www.benchchem.com/product/b1679684?utm_src=pdf-body
https://www.benchchem.com/product/b1679684?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add DMAB reagent to each well. This reagent reacts with kynurenine to produce a colored

product.

Measure the absorbance at 492 nm using a plate reader.

Calculate the IC₅₀ value by plotting the percentage of inhibition against the concentration of

PF-06840003.
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Diagram 2: Workflow for the in vitro IDO1 inhibition assay.
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In Vivo Pharmacodynamic Assay (Syngeneic Mouse
Model)
This protocol describes the assessment of PF-06840003's ability to reduce kynurenine levels in

the plasma and tumor of a syngeneic mouse model.

Materials:

Syngeneic tumor cells (e.g., CT26 colon carcinoma)

BALB/c mice

PF-06840003 formulation for oral gavage

Anesthesia

Blood collection supplies (e.g., heparinized tubes)

Tissue homogenization equipment

LC-MS/MS system for kynurenine and tryptophan analysis

Procedure:

Implant tumor cells subcutaneously into the flank of BALB/c mice.

Allow tumors to establish to a palpable size.

Administer PF-06840003 orally at the desired dose and schedule.

At selected time points after dosing, collect blood samples via a suitable method (e.g., retro-

orbital bleed) into heparinized tubes.

Centrifuge the blood to separate the plasma.

At the end of the study, euthanize the mice and excise the tumors.

Homogenize the tumor tissue in an appropriate buffer.
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Prepare plasma and tumor homogenate samples for LC-MS/MS analysis. This typically

involves protein precipitation followed by centrifugation.

Analyze the samples for tryptophan and kynurenine concentrations using a validated LC-

MS/MS method.

Calculate the kynurenine/tryptophan ratio as a measure of IDO1 activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1679684?utm_src=pdf-body-img
https://www.benchchem.com/product/b1679684?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. IDO1: The Metabolic Gatekeeper [elisakits.co.uk]

2. Immune-regulated IDO1-dependent tryptophan metabolism is source of one-carbon units
for pancreatic cancer and stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [PF-06840003: A Technical Guide to a Potent and
Selective IDO1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679684#pf-06840003-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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